Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate
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Overview
Description
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate is a synthetic organic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a quinoline ring fused with an oxazole ring and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under reflux conditions . This reaction forms the oxazole ring, which is then chlorinated to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline or oxazole rings.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinequinone derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its antiallergic activities and potential as a therapeutic agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it inhibits the release of histamine from mast cells by interfering with the signaling pathways involved in the allergic response . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester: This compound shares a similar core structure but differs in the ester group attached to the oxazole ring.
2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: These derivatives have a styryl group instead of an ethyl acetate group.
Uniqueness
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88362-75-8 |
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Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate |
InChI |
InChI=1S/C14H11ClN2O3/c1-2-19-12(18)7-11-17-10-6-9(15)8-4-3-5-16-13(8)14(10)20-11/h3-6H,2,7H2,1H3 |
InChI Key |
SJKCXPIYPXDONF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Origin of Product |
United States |
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